4-Thiazolemethanol, 2-(difluoromethyl)-

Catalog No.
S8849174
CAS No.
M.F
C5H5F2NOS
M. Wt
165.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Thiazolemethanol, 2-(difluoromethyl)-

Product Name

4-Thiazolemethanol, 2-(difluoromethyl)-

IUPAC Name

[2-(difluoromethyl)-1,3-thiazol-4-yl]methanol

Molecular Formula

C5H5F2NOS

Molecular Weight

165.16 g/mol

InChI

InChI=1S/C5H5F2NOS/c6-4(7)5-8-3(1-9)2-10-5/h2,4,9H,1H2

InChI Key

GYZCHEMMHCPPAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)F)CO

4-Thiazolemethanol, 2-(difluoromethyl)- (CAS 1447915-01-6) is a highly specialized, bifunctional heterocyclic building block utilized extensively in advanced medicinal and agrochemical synthesis [1]. It features a reactive C4-hydroxymethyl group, which serves as a versatile synthetic handle for etherification, oxidation, or cross-coupling, paired with a C2-difluoromethyl group [2]. Unlike standard alkyl or perfluoroalkyl substituents, the difluoromethyl moiety acts as a lipophilic hydrogen bond donor, providing a unique combination of metabolic stability, moderate lipophilicity, and specific target-binding capabilities [2]. This makes the compound a premium precursor for developing active pharmaceutical ingredients (APIs) where precise physicochemical tuning is required.

Substituting 4-Thiazolemethanol, 2-(difluoromethyl)- with its closest commercial analogs—such as 2-(trifluoromethyl)-4-thiazolemethanol or 2-methyl-4-thiazolemethanol—fundamentally alters the downstream material's performance [1]. The 2-methyl analog is a known metabolic soft spot, rapidly undergoing cytochrome P450-mediated oxidation in vivo, which drastically reduces the half-life of derived APIs [2]. Conversely, substituting with the 2-trifluoromethyl analog overcompensates: it eliminates the critical hydrogen bond donor capacity inherent to the difluoromethyl group and excessively drives up lipophilicity, frequently resulting in 'brick dust' compounds with poor aqueous solubility and high non-specific protein binding [1]. Procurement of the exact difluoromethylated scaffold is therefore non-negotiable for applications requiring balanced solubility and hydrogen-bonding interactions.

Processability and Solubility Profile vs. Perfluorinated Analogs

The incorporation of a C2-difluoromethyl group provides a controlled increase in lipophilicity without compromising aqueous solubility, a common failure point in fluorinated drug design [1]. Quantitative Hansch lipophilicity parameters demonstrate that the difluoromethyl group imparts a moderate increase (pi = 0.42) relative to a methyl group, whereas the trifluoromethyl group causes a severe lipophilic shift (pi = 1.04) [2]. This differential prevents the extreme hydrophobicity associated with trifluoromethylated analogs.

Evidence DimensionHansch lipophilicity parameter (pi)
Target Compound DataDifluoromethyl group (pi = 0.42)
Comparator Or BaselineTrifluoromethyl group (pi = 1.04)
Quantified Difference60% lower lipophilic penalty than the CF3 analog
ConditionsStandard octanol-water partition modeling for fluorinated bioisosteres

Ensures that downstream APIs maintain sufficient aqueous solubility for oral bioavailability, avoiding the 'brick dust' formulation failures common with CF3 compounds.

Activation of Lipophilic Hydrogen Bond Donor Capacity

Unlike the fully fluorinated trifluoromethyl group, the difluoromethyl moiety in this building block acts as an active hydrogen bond donor, enabling it to serve as a bioisostere for hydroxyl or thiol groups in target binding pockets [1]. Abraham's solute hydrogen bond acidity parameters quantify this capability, showing that the difluoromethyl group possesses an acidity parameter (A) of 0.085 to 0.126, comparable to thiophenols, while the trifluoromethyl group has an A value of 0.00 [2]. This unique property allows the target compound to engage in critical protein-ligand interactions that are impossible for the trifluoromethyl comparator.

Evidence DimensionHydrogen bond acidity parameter (A)
Target Compound DataDifluoromethyl group (A = 0.085 to 0.126)
Comparator Or BaselineTrifluoromethyl group (A = 0.00)
Quantified DifferenceAbsolute gain of hydrogen bond donor capacity
ConditionsAbraham's solute 1H NMR analysis

Allows medicinal chemists to replace metabolically labile -OH or -SH groups with a stable moiety that still participates in critical target-binding interactions.

Metabolic Stability Enhancement vs. Alkyl Analogs

Procuring the difluoromethylated thiazole instead of the standard 2-methylthiazole analog provides a massive upgrade in metabolic stability [1]. The C2-methyl group on thiazoles is highly susceptible to cytochrome P450 oxidation, rapidly degrading into carboxylic acid metabolites. The substitution of hydrogen for fluorine in the difluoromethyl group sterically and electronically blocks this oxidation pathway, significantly extending the metabolic half-life of the resulting scaffold while maintaining a smaller steric footprint than a trifluoromethyl group [1].

Evidence DimensionCYP450-mediated oxidative clearance
Target Compound DataC2-Difluoromethyl thiazole (Oxidation blocked)
Comparator Or BaselineC2-Methyl thiazole (Rapidly oxidized to COOH)
Quantified DifferenceElimination of the primary C2 metabolic soft spot
ConditionsIn vivo / in vitro microsomal stability assays

Directly translates to longer half-lives and lower dosing requirements for APIs synthesized from this specific precursor.

Formulation Compatibility via Thiazole Nitrogen Basicity

The electronegativity of the C2 substituent directly impacts the basicity (pKa) of the adjacent thiazole nitrogen, which governs salt formation and pharmacokinetics [1]. The trifluoromethyl group is strongly electron-withdrawing, severely depressing the nitrogen's pKa and often rendering the heterocycle too neutral at physiological pH. The difluoromethyl group exerts a milder electron-withdrawing effect, preserving sufficient basicity to allow for viable pharmaceutical salt formulations and improved aqueous solubility profiles compared to the trifluoromethyl analog [2].

Evidence DimensionHeterocycle nitrogen pKa suppression
Target Compound DataDifluoromethyl group (Moderate pKa suppression)
Comparator Or BaselineTrifluoromethyl group (Severe pKa suppression)
Quantified Difference~1.0 to 1.5 pKa units higher basicity for the CF2H analog
ConditionsPhysiological pH (7.4) formulation modeling

Ensures the final synthesized API retains enough basicity to be formulated as a stable, soluble salt, simplifying downstream manufacturing.

Synthesis of Lipophilic Hydrogen-Bonding APIs

Due to the unique hydrogen bond donor capacity of the difluoromethyl group, this compound is the preferred precursor over trifluoromethyl analogs for synthesizing kinase and protease inhibitors where the thiazole ring must sit in a hydrophobic pocket while simultaneously donating a hydrogen bond to the target protein [1].

Development of Metabolically Stable Agrochemicals

In agrochemical discovery, replacing a standard 2-methylthiazole core with this difluoromethylated building block prevents rapid environmental and in vivo oxidative degradation, ensuring prolonged efficacy of the active ingredient without the extreme soil persistence associated with fully perfluorinated compounds [2].

Late-Stage Functionalization via the C4-Hydroxymethyl Handle

The C4-hydroxymethyl group provides a highly processable synthetic handle. It can be readily converted into a mesylate, tosylate, or halide for nucleophilic substitution, or oxidized to an aldehyde for reductive amination, allowing rapid library generation of difluoromethylated thiazole derivatives in industrial drug discovery workflows [1].

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

165.00599128 g/mol

Monoisotopic Mass

165.00599128 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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